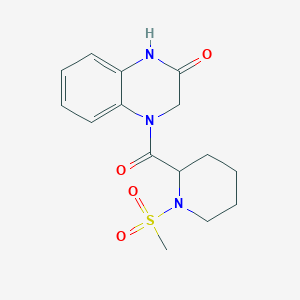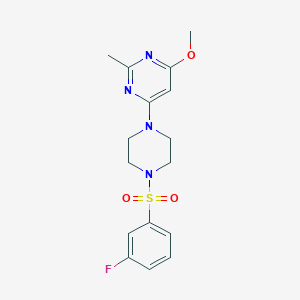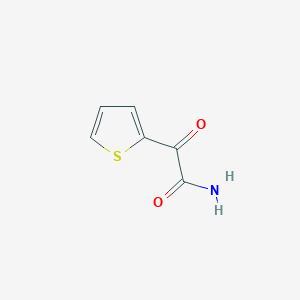
4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Aromatic sulfonamides, including structures similar to the queried compound, have shown promising results as oxidative stress-inducing anticancer agents. They induced oxidative stress and glutathione depletion in different cancer cell lines, exerting cytotoxic effects at micromolar concentrations. Specifically, certain sulfonamides exhibited high cytotoxicity against leukemia, melanoma, glioblastoma, and various other cancer cells, highlighting their potential in cancer therapy (Madácsi et al., 2013).
Synthesis and Biological Evaluation
Research on synthesizing new diarylsulphides and diarylsulphones containing quinazol-4-one moieties has provided insight into the biological activities of these compounds. The synthesized compounds underwent biological testing to evaluate their potential, demonstrating the importance of structural modifications for achieving desired biological effects (Abbady et al., 2007).
Antimicrobial Activities
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). These findings underscore the potential of these compounds in addressing agricultural pathogens and diseases (Vinaya et al., 2009).
Neurological and Cardiovascular Applications
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were investigated for their α1-adrenergic receptor antagonist activity, displaying high affinity and moderate selectivity. These compounds, showing antagonistic behavior at α1-adrenoceptor subtypes, could be beneficial in developing therapies targeting neurological and cardiovascular disorders (Rak et al., 2016).
Oxidative Metabolism and Drug Development
Investigations into the oxidative metabolism of novel antidepressants highlighted the roles of various cytochrome P450 enzymes. These studies are crucial for understanding the metabolic pathways of new therapeutic agents, aiding in the development of drugs with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).
Properties
IUPAC Name |
4-(1-methylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-9-5-4-8-13(18)15(20)17-10-14(19)16-11-6-2-3-7-12(11)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJXOXMLVWAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)
![N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2361461.png)


![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)
![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)


![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)


